molecular formula C19H17N3O2 B2547357 Pyridin-2-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034328-26-0

Pyridin-2-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2547357
CAS RN: 2034328-26-0
M. Wt: 319.364
InChI Key: IJNLUWLQZZIVEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions that allow for the efficient and rapid construction of complex molecules. For instance, the synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones demonstrates the potential to create potent antitumor agents

Scientific Research Applications

Spectroscopic Properties and Theoretical Study

The electronic absorption, excitation, and fluorescence properties of compounds closely related to Pyridin-2-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone have been investigated. These studies revealed the effects of structure and environment on their spectroscopic properties, where singlets excited-states are populated in non-polar and polar protic/aprotic solvents, indicating dual fluorescence with weak charge transfer separation. Quantum chemistry calculations further supported these findings, highlighting the role of intramolecular hydrogen bonds and methyl/alkyl substitution in affecting the energy levels of molecular orbitals (Al-Ansari, 2016).

Inhibitor Selectivity and Structural Insights

Research into heteroaryl substituted 1,2,5,6-tetrahydropyrrolo[3,2,1-ij]quinolin-4-one derivatives has shown that these compounds, which share structural similarities with this compound, are potent and selective inhibitors of aldosterone synthase (CYP11B2). These findings are crucial for developing treatments for conditions like hyperaldosteronism and myocardial fibrosis, offering insights into fine-tuning the selectivity of CYP11B2 inhibitors (Lucas et al., 2011).

Crystal Chemistry and Ligand Influence

Studies on Zinc Quinaldinate Complexes with Pyridine-Based Ligands have provided significant insights into the structural integrity and coordination environment of metal ions in the presence of quinaldinate ions and pyridine-based ligands. These findings have implications for understanding the influence of substituents on ligand over intermolecular interactions in solid-state structures (Modec, 2018).

Electrochemical and Chemical Properties

The electrochemical and chemical properties of compounds related to this compound, specifically pyrroloquinoline and phenanthroline quinones, have been explored to establish relationships between structure and reactivity. These studies highlight the roles of electron-withdrawing pyridine moieties in stabilizing aprotic semiquinones and suggest potential applications in redox chemistry (Eckert et al., 1982).

Bioimaging and Sensing Applications

Research into bipyridine-based constructs for Zn2+ ion sensing in aqueous solutions demonstrates the potential of these compounds for bioimaging applications. This work addresses the challenge of low water solubility by using micellar solutions, enabling selective sensing of Zn2+ ions and demonstrating the capability for bioimaging studies in HeLa cells under physiological conditions (Pawar et al., 2016).

Future Directions

The future directions for the study of “Pyridin-2-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone” and related compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the development of environmentally friendly synthesis methods and the investigation of their biological activities could be areas of future research .

properties

IUPAC Name

pyridin-2-yl-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-19(17-7-3-4-11-20-17)22-12-10-15(13-22)24-18-9-8-14-5-1-2-6-16(14)21-18/h1-9,11,15H,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNLUWLQZZIVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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